![molecular formula C17H16O3 B2378390 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid CAS No. 438530-83-7](/img/structure/B2378390.png)
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yloxy group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with a suitable benzoic acid derivative. One common method is the esterification of 2,3-dihydro-1H-inden-5-ol with methyl 3-(bromomethyl)benzoate, followed by hydrolysis to yield the desired acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the esterification and hydrolysis steps to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce nitro or sulfonic acid groups.
Scientific Research Applications
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The 2,3-dihydro-1H-inden-5-yloxy group may enhance the compound’s binding affinity or specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-5-ol: A precursor in the synthesis of the target compound.
Methyl 3-(bromomethyl)benzoate: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid is unique due to the presence of both a benzoic acid moiety and a 2,3-dihydro-1H-inden-5-yloxy group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c18-17(19)15-6-1-3-12(9-15)11-20-16-8-7-13-4-2-5-14(13)10-16/h1,3,6-10H,2,4-5,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGPEMVLUHQHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-6-propyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378307.png)
![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)
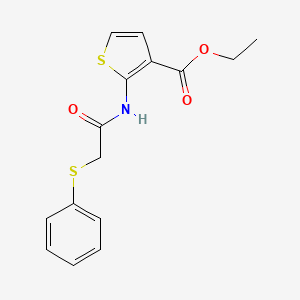
![6-(azepan-1-ylsulfonyl)-2-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2378311.png)

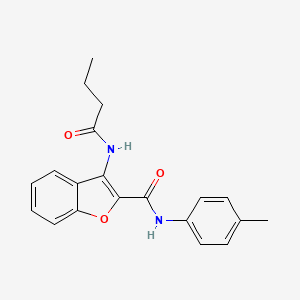
![4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378320.png)
![N-[1-(Furan-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2378321.png)
![1,3,6,7-tetramethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2378323.png)

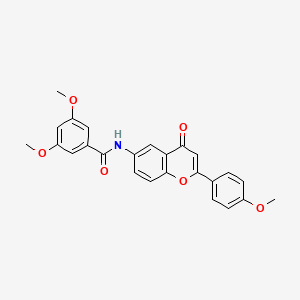
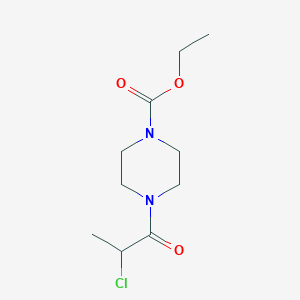
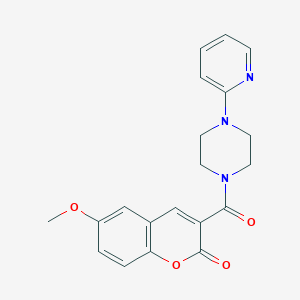
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2378329.png)
